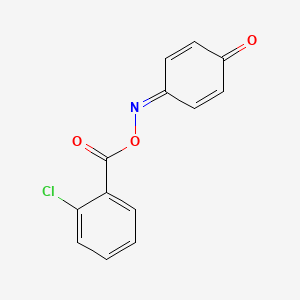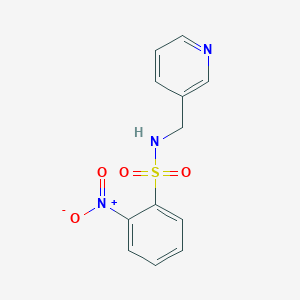
benzo-1,4-quinone O-(2-chlorobenzoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo-1,4-quinone O-(2-chlorobenzoyl)oxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoquinone and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of benzo-1,4-quinone O-(2-chlorobenzoyl)oxime is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
Benzo-1,4-quinone O-(2-chlorobenzoyl)oxime has been shown to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species (ROS). Additionally, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using benzo-1,4-quinone O-(2-chlorobenzoyl)oxime in lab experiments is its potent anticancer activity. However, this compound has some limitations, including its low solubility in water and its potential toxicity towards normal cells.
Direcciones Futuras
There are several future directions for the research on benzo-1,4-quinone O-(2-chlorobenzoyl)oxime. One of the potential areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound fully. Furthermore, there is a need to investigate the potential application of benzo-1,4-quinone O-(2-chlorobenzoyl)oxime in combination with other anticancer agents. Finally, there is a need to investigate the potential application of this compound in other fields, including antibacterial, antifungal, and antiviral therapy.
Conclusion
In conclusion, benzo-1,4-quinone O-(2-chlorobenzoyl)oxime is a promising compound that has potential applications in various fields. It exhibits significant anticancer activity and possesses antibacterial, antifungal, and antiviral properties. Although the mechanism of action of this compound is not fully understood, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. Further research is needed to fully elucidate the mechanism of action of this compound and to investigate its potential applications in other fields.
Métodos De Síntesis
The synthesis of benzo-1,4-quinone O-(2-chlorobenzoyl)oxime can be achieved through various methods. One of the commonly used methods involves the reaction of 2-chlorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of 2-chlorobenzohydroxamic acid, which is then oxidized using a suitable oxidizing agent to yield benzo-1,4-quinone O-(2-chlorobenzoyl)oxime.
Aplicaciones Científicas De Investigación
Benzo-1,4-quinone O-(2-chlorobenzoyl)oxime has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to possess antibacterial, antifungal, and antiviral properties.
Propiedades
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-12-4-2-1-3-11(12)13(17)18-15-9-5-7-10(16)8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIFQUUALUCMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C2C=CC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)

![1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5888660.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5888672.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)


![N-[3-(N-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5888710.png)
![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)


![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)